molecular formula C17H16ClN3O2S B12417656 Cox-2/5-lox-IN-3

Cox-2/5-lox-IN-3

Cat. No.: B12417656
M. Wt: 361.8 g/mol
InChI Key: MOMYWNZOSHEDCN-UHFFFAOYSA-N
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Description

Cox-2/5-lox-IN-3 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and 5-LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target only COX enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cox-2/5-lox-IN-3 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:

    Formation of Indole or Indazole Core: This step involves the cyclization of appropriate precursors to form the indole or indazole core structure.

    Arylamide Formation: The core structure is then reacted with arylamine derivatives to form the arylamide linkage.

    Benzoic Acid Derivatization:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions: Cox-2/5-lox-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Cox-2/5-lox-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the dual inhibition of COX-2 and 5-LOX enzymes.

    Biology: Investigated for its effects on inflammatory pathways and cellular responses.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and other conditions involving COX-2 and 5-LOX pathways.

Mechanism of Action

Cox-2/5-lox-IN-3 exerts its effects by simultaneously inhibiting the activity of COX-2 and 5-LOX enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. The compound binds to the active sites of both enzymes, blocking their catalytic activity and reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Uniqueness of Cox-2/5-lox-IN-3: this compound is unique in its ability to inhibit both COX-2 and 5-LOX enzymes simultaneously. This dual inhibition provides a broader anti-inflammatory effect and potentially reduces the risk of side effects associated with selective inhibition of either enzyme alone .

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-3-cyanothiophen-2-yl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C17H16ClN3O2S/c18-13-3-1-12(2-4-13)15-11-24-17(14(15)9-19)20-16(22)10-21-5-7-23-8-6-21/h1-4,11H,5-8,10H2,(H,20,22)

InChI Key

MOMYWNZOSHEDCN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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